molecular formula C16H13BrN2O2 B2670294 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1050814-91-9

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Cat. No. B2670294
CAS RN: 1050814-91-9
M. Wt: 345.196
InChI Key: QJCQFOMMKAUISI-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BPA or 2-BPA and is a derivative of acetamide. BPA has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Biological Activity

  • Leuckart Synthesis and Pharmacological Assessment : Novel acetamide derivatives, sharing structural similarities with the compound of interest, have been synthesized through multi-step reactions starting from the Leuckart reaction. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents due to the presence of bromo, tert-butyl, and nitro groups, indicating the broad applicability of bromophenol derivatives in medicinal chemistry (P. Rani et al., 2016).

Chemoselective Acetylation and Synthesis

  • Chemoselective Acetylation Using Immobilized Lipase : The study demonstrates the use of chemoselective acetylation in synthesizing intermediates for antimalarial drugs, highlighting the importance of acetamide derivatives in drug synthesis and the potential for enzymatic methods to improve efficiency and selectivity (Deepali B Magadum & G. Yadav, 2018).

Antimicrobial and Anticancer Properties

  • Synthesis and Antimicrobial Profile : Research into bromophenol and acetamide derivatives has shown that certain compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (N. Fuloria et al., 2014).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Further studies on 2-(substituted phenoxy) acetamide derivatives have identified compounds with promising anticancer, anti-inflammatory, and analgesic activities, indicating the therapeutic potential of these derivatives in treating various conditions (P. Rani et al., 2014).

Catalytic Applications

  • Palladium-Catalyzed Reactions : Research into N,N-diphenylacetamide based derivatives has shown their use in catalyzing C-C and C-O coupling reactions, demonstrating the utility of such compounds in synthetic and industrial chemistry (Poornima Singh & A. Singh, 2017).

properties

IUPAC Name

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-4-5-9-15(14)21-12-16(20)19(11-10-18)13-6-2-1-3-7-13/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCQFOMMKAUISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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